1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a phenoxypropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent such as 1-chloromethyl-4-methylbenzimidazole.
Coupling with Phenoxypropanone: The final step involves coupling the alkylated piperazine with phenoxypropanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenoxypropanone group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-phenoxyethyl)piperazin-1-yl)-2-phenoxyethanone
- 1-(4-(2-phenoxyethyl)piperazin-1-yl)-2-phenoxypropan-1-one
Uniqueness
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to the presence of the benzimidazole moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the benzimidazole, piperazine, and phenoxypropanone groups makes this compound a versatile and valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-17(28-18-8-4-3-5-9-18)22(27)26-14-12-25(13-15-26)16-21-23-19-10-6-7-11-20(19)24(21)2/h3-11,17H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJYZAXFBTZJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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